
Lamotrigine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamotrigine-13C,d3 is a labeled form of Lamotrigine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively . Lamotrigine is a well-known anticonvulsant and antiepileptic agent that selectively blocks voltage-gated sodium ion channels, stabilizing presynaptic neuronal membranes and inhibiting the release of glutamate . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lamotrigine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Lamotrigine molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dichlorophenylamine, which is then subjected to isotopic labeling.
Isotopic Labeling: The carbon-13 and deuterium atoms are introduced into the molecule through specific chemical reactions.
Cyclization: The labeled intermediate undergoes cyclization to form the triazine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled starting materials are synthesized.
Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Lamotrigine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful for studying its pharmacokinetics and metabolic pathways .
科学的研究の応用
Lamotrigine-13C,d3 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Lamotrigine in the body.
Metabolic Pathways: Researchers use this compound to identify and quantify metabolites of Lamotrigine.
Drug Development: It aids in the development of new antiepileptic drugs by providing insights into the metabolic profile of Lamotrigine.
Clinical Studies: This compound is used in clinical studies to monitor drug levels in patients and optimize dosing regimens.
作用機序
Lamotrigine-13C,d3 exerts its effects by selectively blocking voltage-gated sodium ion channels. This action stabilizes presynaptic neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate . The inhibition of sodium channels prevents the repetitive firing of neurons, which is crucial in managing epilepsy and other neurological disorders .
類似化合物との比較
Similar Compounds
Lamotrigine: The non-labeled form of Lamotrigine, used as an anticonvulsant and antiepileptic agent.
Lamotrigine-13C3,d3: Another isotopically labeled form of Lamotrigine, with three carbon-13 atoms and three deuterium atoms.
Lamotrigine isethionate: A salt form of Lamotrigine used for different pharmacological studies.
Uniqueness
Lamotrigine-13C,d3 is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and clinical research .
特性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1 |
InChIキー |
PYZRQGJRPPTADH-HNFBEUNHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


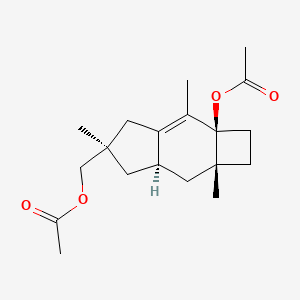
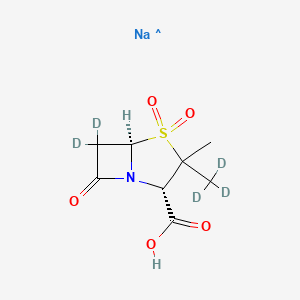
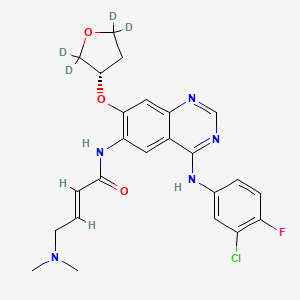
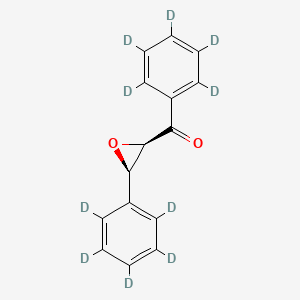
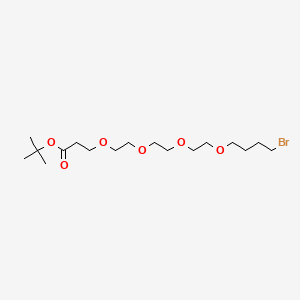
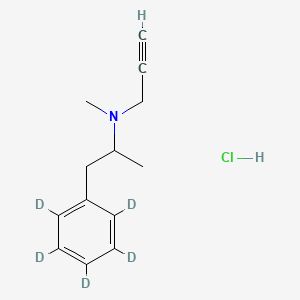
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
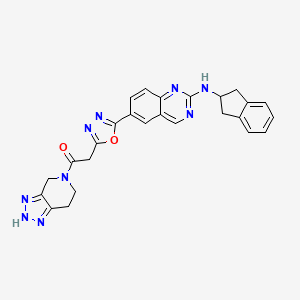
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
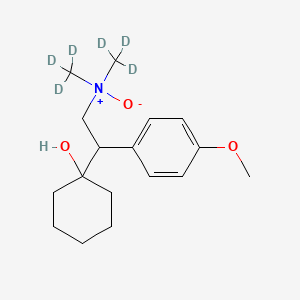

![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
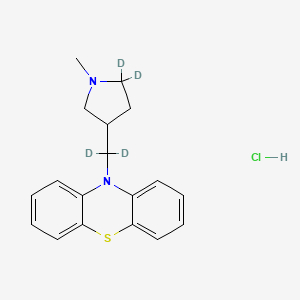
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
